molecular formula C7H9FN2O2S B2473819 2-(2-Fluoropyridin-3-yl)ethanesulfonamide CAS No. 2375271-31-9

2-(2-Fluoropyridin-3-yl)ethanesulfonamide

Cat. No.: B2473819
CAS No.: 2375271-31-9
M. Wt: 204.22
InChI Key: HBZRRXVUPSEPSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluoropyridin-3-yl)ethanesulfonamide is a chemical compound with the molecular formula C7H9FN2O2S and a molecular weight of 204.22.

Preparation Methods

The synthesis of 2-(2-Fluoropyridin-3-yl)ethanesulfonamide typically involves the reaction of 2-fluoropyridine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or chromatography .

Chemical Reactions Analysis

2-(2-Fluoropyridin-3-yl)ethanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids using oxidizing agents like hydrogen peroxide.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Scientific Research Applications

2-(2-Fluoropyridin-3-yl)ethanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a tool for studying the function of the μ-opioid receptor.

    Medicine: It is investigated for its potential therapeutic effects in pain management and addiction treatment.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

2-(2-Fluoropyridin-3-yl)ethanesulfonamide exerts its effects by binding to the μ-opioid receptor, a G protein-coupled receptor involved in pain perception and reward pathways. By antagonizing this receptor, it inhibits the effects of endogenous opioids and opioid drugs, thereby modulating pain and addictive behaviors.

Comparison with Similar Compounds

Similar compounds to 2-(2-Fluoropyridin-3-yl)ethanesulfonamide include:

    2-(2-Chloropyridin-3-yl)ethanesulfonamide: Similar structure but with a chlorine atom instead of fluorine.

    2-(2-Bromopyridin-3-yl)ethanesulfonamide: Similar structure but with a bromine atom instead of fluorine.

    2-(2-Iodopyridin-3-yl)ethanesulfonamide: Similar structure but with an iodine atom instead of fluorine.

The uniqueness of this compound lies in its selective antagonism of the μ-opioid receptor, which makes it a valuable tool in both research and potential therapeutic applications.

Properties

IUPAC Name

2-(2-fluoropyridin-3-yl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O2S/c8-7-6(2-1-4-10-7)3-5-13(9,11)12/h1-2,4H,3,5H2,(H2,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZRRXVUPSEPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)CCS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.